Cas no 2680733-26-8 (tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate)

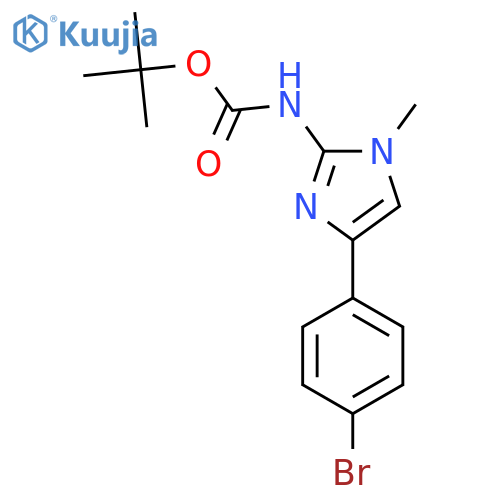

2680733-26-8 structure

商品名:tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate

tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2680733-26-8

- tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate

- EN300-28298754

- tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate

-

- インチ: 1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-13-17-12(9-19(13)4)10-5-7-11(16)8-6-10/h5-9H,1-4H3,(H,17,18,20)

- InChIKey: ACPOVHXEBPJGBG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1=CN(C)C(=N1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 351.05824g/mol

- どういたいしつりょう: 351.05824g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 56.2Ų

tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28298754-10.0g |

tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |

2680733-26-8 | 10g |

$7128.0 | 2023-05-24 | ||

| Enamine | EN300-28298754-1.0g |

tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |

2680733-26-8 | 1g |

$1658.0 | 2023-05-24 | ||

| Enamine | EN300-28298754-0.25g |

tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |

2680733-26-8 | 0.25g |

$1525.0 | 2023-09-07 | ||

| Enamine | EN300-28298754-2.5g |

tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |

2680733-26-8 | 2.5g |

$3249.0 | 2023-09-07 | ||

| Enamine | EN300-28298754-5g |

tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |

2680733-26-8 | 5g |

$4806.0 | 2023-09-07 | ||

| Enamine | EN300-28298754-0.05g |

tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |

2680733-26-8 | 0.05g |

$1393.0 | 2023-09-07 | ||

| Enamine | EN300-28298754-5.0g |

tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |

2680733-26-8 | 5g |

$4806.0 | 2023-05-24 | ||

| Enamine | EN300-28298754-0.1g |

tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |

2680733-26-8 | 0.1g |

$1459.0 | 2023-09-07 | ||

| Enamine | EN300-28298754-0.5g |

tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |

2680733-26-8 | 0.5g |

$1591.0 | 2023-09-07 | ||

| Enamine | EN300-28298754-1g |

tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |

2680733-26-8 | 1g |

$1658.0 | 2023-09-07 |

tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

2680733-26-8 (tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate) 関連製品

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量